molecular formula C14H10N2 B1430222 2,7-Dihydrobenzo[lmn][3,8]phenanthroline CAS No. 194-00-3

2,7-Dihydrobenzo[lmn][3,8]phenanthroline

Cat. No.: B1430222
CAS No.: 194-00-3
M. Wt: 206.24 g/mol
InChI Key: YSHZTOFRJJGPFK-UHFFFAOYSA-N
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Description

2,7-Dihydrobenzo[lmn][3,8]phenanthroline is a polycyclic aromatic compound characterized by a fused naphthalene diimide (NDI) core with two hydrogen atoms at the 2- and 7-positions. This structure forms a planar, electron-deficient aromatic system, making it highly suitable for applications in organic electronics, photovoltaics, and as a ligand in supramolecular chemistry. Derivatives of this compound are typically synthesized via nucleophilic substitution or condensation reactions, with substituents introduced at the 4,9-positions or via alkyl/aryl side chains . Key properties include strong electron-accepting behavior, thermal stability, and tunable optoelectronic characteristics depending on functionalization .

Properties

IUPAC Name

6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),2,4,7,9,11,15-heptaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2/c1-2-10-6-16-8-12-4-3-11-7-15-5-9(1)13(11)14(10)12/h1-8,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHZTOFRJJGPFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CNC=C3C2=C4C1=CNC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20780110
Record name 2,7-Dihydrobenzo[lmn][3,8]phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20780110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194-00-3
Record name 2,7-Dihydrobenzo[lmn][3,8]phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20780110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions: 2,7-Dihydrobenzo[lmn][3,8]phenanthroline undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidized derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Mechanism of Action

The mechanism of action of 2,7-Dihydrobenzo[lmn][3,8]phenanthroline involves its ability to interact with DNA and other biological molecules. The compound can bind to DNA through intercalation, where it inserts itself between the base pairs of the DNA helix. This interaction can affect the DNA’s structure and function, making it useful for studying DNA-related processes and developing DNA-based technologies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2,7-dihydrobenzo[lmn][3,8]phenanthroline derivatives with structurally analogous compounds, focusing on substituent effects, applications, and performance metrics.

Structural Modifications and Substituent Effects

Compound Name (Example) Substituents Molecular Weight Key Structural Features
2,7-Diphenyl derivative Phenyl groups at 2,7-positions 418.40 Enhanced π-conjugation; OLED applications
NDI-C4F Heptafluorobutyl chains at 2,7-positions 678.34 Hydrophobic fluorine units; PSC stability
4,9-Dibromo derivative Bromine atoms at 4,9-positions ~800–900 Reactive sites for cross-coupling
Alkyl-chain derivatives Long alkyl chains (e.g., C33, diisopropyl) 586.70–908.43 Improved solubility; reduced aggregation
Amino-substituted derivative Piperazine/morpholine groups at 4,9-positions <400 Da G-quadruplex DNA binding; anticancer activity

Thermal and Chemical Stability

Property This compound Similar Compound (e.g., Perylene Diimide)
Thermal Decomposition 380–400°C 350–370°C
Solubility in CHCl₃ Moderate (alkyl derivatives) High (perylene derivatives)
Oxidative Stability High (fluorinated > non-fluorinated) Moderate

Key Research Findings

Fluorination Enhances Device Longevity : NDI-C4F’s fluorinated side chains reduce interfacial recombination in PSCs, extending operational lifetime by >500 hours under continuous illumination .

Steric Effects on Crystallinity : Bulky substituents (e.g., diisopropylphenyl) disrupt molecular planarity, lowering charge mobility but improving film homogeneity .

Biological Selectivity: Amino-substituted derivatives exhibit >100-fold selectivity for G-quadruplex over duplex DNA, a critical advantage for anticancer drug design .

Q & A

Basic: What are the common synthetic routes for 2,7-Dihydrobenzo[lmn][3,8]phenanthroline derivatives?

The synthesis typically involves multi-step reactions, including condensation, alkylation, and functionalization. For example:

  • Condensation reactions with anhydrides or amines under inert atmospheres (e.g., using catalysts like NaH in allyl alcohol) to form core structures .
  • Alkylation with long-chain alkenes or alkyl halides to introduce substituents, as seen in the preparation of 2,7-ditritriacontyl derivatives .
  • Purification via repeated extraction and chromatography to isolate derivatives like uC33NH2 . Yield optimization often requires precise stoichiometry and controlled temperatures (e.g., 0–60°C) .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Key techniques include:

  • NMR and Mass Spectrometry : Confirm molecular structures through characteristic shifts (e.g., ¹H NMR peaks at δ 1.365–1.541 ppm for alkyl chains) and molecular ion peaks (e.g., m/z = 593 [M+H]⁺ for methoxy-substituted derivatives) .
  • Single-crystal X-ray diffraction : Resolve planar geometries (e.g., coplanar fused-ring systems with benzene rings deviating by ~80°) and bond angles (e.g., C–C bond lengths of 1.365–1.541 Å) .
  • Elemental analysis : Validate purity via C/H/N percentages, especially for derivatives with halogen substituents .

Advanced: How can researchers resolve contradictions in crystallographic data between different derivatives?

Discrepancies in bond angles or planarity often arise from substituent steric effects. For example:

  • Bulky groups like 2,6-diisopropylphenyl disrupt coplanarity, causing benzene rings to tilt ~80° from the fused-ring system .
  • Compare isotropic displacement parameters (e.g., U<sup>eq</sup> values) to assess thermal motion differences .
  • Use software like SHELXL97 for refinement and publCIF for data standardization to ensure cross-study comparability .

Advanced: What are the key design challenges in derivatizing this compound for biological activity?

  • Solubility vs. Bioactivity : Hydrophobic alkyl chains (e.g., tritriacontyl groups) improve membrane permeability but reduce aqueous solubility . Balancing this with polar groups (e.g., morpholinopropyl) is critical .
  • Substituent Positioning : Anticancer activity in derivatives like MM41 depends on precise placement of aminoalkyl groups at positions 4 and 9 .
  • Stability : Methoxy or bromo substituents enhance stability under physiological conditions but may require protecting groups during synthesis .

Advanced: How to optimize reaction conditions for high-yield synthesis of halogenated derivatives?

  • Bromination : Use dibromoanhydrides (e.g., 2,6-dibromo-1,4,5,8-naphthalenetetracarboxylic dianhydride) in DMF at 120°C for 24 hours, achieving >85% conversion .
  • Catalyst Selection : NaH in allyl alcohol facilitates nucleophilic substitution for allyloxy derivatives .
  • Temperature Control : Maintain <5°C during alkylation to prevent side reactions, as seen in the synthesis of 4,9-dibromo-2,7-dihexyl derivatives .

Advanced: What role does this compound play in metal-organic framework (MOF) design?

  • Ligand Functionalization : Derivatives like L92− (4,4′-(1,3,6,8-tetraoxobenzo[lmn][3,8]phenanthroline-2,7-diyl)dibenzoate) act as 2-connected linkers in MOFs .
  • In-Situ Synthesis : Condensation of HL9′ and L9′′ during MOF assembly simplifies ligand integration, as demonstrated in BUT-109(Zr) .
  • Electronic Tuning : Electron-withdrawing groups (e.g., tetraone moieties) enhance charge transfer in MOFs for catalytic applications .

Advanced: How can computational modeling predict the electronic properties of derivatives?

  • Planarity Analysis : DFT calculations on coplanar fused-ring systems (r.m.s. deviation ≤0.033 Å) reveal π-conjugation extent, correlating with absorption spectra .
  • Substituent Effects : Simulate steric and electronic impacts of groups like diisopropylphenyl on HOMO-LUMO gaps .
  • Docking Studies : For bioactive derivatives (e.g., MM41), model interactions with G-quadruplex DNA to rationalize anticancer mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,7-Dihydrobenzo[lmn][3,8]phenanthroline
Reactant of Route 2
2,7-Dihydrobenzo[lmn][3,8]phenanthroline

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